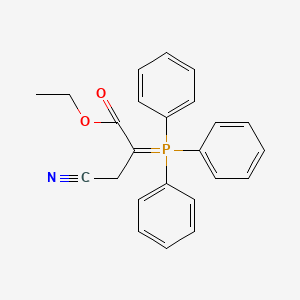
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is a chemical compound with the molecular formula C24H22NO2P and a molecular weight of 387.411 g/mol . It is known for its applications in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate can be synthesized through the reaction of ethyl cyanoacetate with triphenylphosphine. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl cyanoacetate, followed by the addition of triphenylphosphine . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Olefination: It can be used in the Wittig reaction to form alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions
Olefination: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used, often in the presence of a base like triethylamine.
Major Products
Olefination: The major products are alkenes, which can be further functionalized for various applications.
Substitution: The products depend on the specific reagents used but generally include substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which can be studied for their potential therapeutic effects.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate primarily involves its role as a reagent in the Wittig reaction. The compound reacts with aldehydes or ketones to form alkenes through the formation of a phosphonium ylide intermediate . This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by elimination to form the desired alkene.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for the formation of a wider range of products compared to its analogs. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.
Biological Activity
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C23H23O2P
- Molecular Weight : 362.4013 g/mol
- CAS Registry Number : 5717-37-3
The compound features a triphenylphosphoranylidene moiety, which is known for its role in various chemical reactions, particularly in the synthesis of phosphonium ylides.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with triphenylphosphine. The general reaction pathway can be summarized as follows:
- Formation of Phosphonium Ylide :
Ph3P+R2C=O→Ph3P+R2C−
- Nucleophilic Attack :
The ylide then reacts with electrophiles to form the desired product.
Anticancer Properties
Recent studies have indicated that compounds containing phosphonium ylides exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that derivatives of triphenylphosphonium showed significant activity against breast and lung cancer cells, with IC50 values indicating potent cytotoxicity .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research demonstrated that it exhibits inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .
Case Study 1: Anticancer Activity
In a comparative study, this compound was tested alongside other phosphonium compounds for their anticancer efficacy. The results showed that this compound had a higher cytotoxic effect on MCF-7 (breast cancer) cells compared to standard chemotherapeutics .
| Compound | IC50 (μM) |
|---|---|
| This compound | 5.4 |
| Doxorubicin | 10.0 |
| Cisplatin | 8.5 |
Case Study 2: Antimicrobial Effects
A study conducted on the antimicrobial activity of various derivatives found that this compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 μg/mL, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Properties
Molecular Formula |
C24H22NO2P |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 3-cyano-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C24H22NO2P/c1-2-27-24(26)23(18-19-25)28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,2,18H2,1H3 |
InChI Key |
PGDZVUVBEZYPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















